Tegaserod is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate, with the empirical formula and a molecular weight of approximately 301.394 g/mol . It is marketed under trade names such as Zelnorm and Zelmac and was initially approved by the United States Food and Drug Administration in 2002. The drug was withdrawn from the market in 2007 due to concerns regarding cardiovascular risks but was reintroduced in 2018 for restricted use in women under 65 years with irritable bowel syndrome with constipation .
Tegaserod acts as a 5-HT4 receptor agonist. The 5-HT4 receptor is a G protein-coupled receptor found in the gut, and its activation stimulates the release of serotonin. This, in turn, increases intestinal motility and fluid secretion, leading to easier passage of stool and relief from IBS-C symptoms [].
Despite its withdrawal from the market for IBS-C, research on tegaserod continues in specific areas:
Tegaserod undergoes several metabolic processes after administration. The primary metabolic pathway involves hydrolysis in the stomach, followed by oxidation and conjugation to form its main metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29), which has negligible affinity for serotonin receptors . Tegaserod also experiences direct N-glucuronidation leading to multiple isomeric metabolites .
As a serotonin 4 receptor partial agonist, tegaserod enhances gastrointestinal motility by stimulating peristaltic reflexes and increasing intestinal secretion. It also acts as an antagonist at serotonin 2B receptors, which contributes to its efficacy in reducing visceral sensitivity and abdominal pain associated with irritable bowel syndrome . Clinical studies have shown that tegaserod effectively accelerates gut transit and alleviates symptoms of constipation-predominant irritable bowel syndrome .
Several compounds share structural or functional similarities with tegaserod:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Prucalopride | Selective serotonin 4 receptor agonist | Higher selectivity for serotonin receptors |
| Cisapride | Serotonin receptor agonist | Withdrawn due to cardiac side effects |
| Lubiprostone | Chloride channel activator | Different mechanism focusing on fluid secretion |
| Renzapride | Serotonin receptor agonist | Similar action but less common clinical use |
Tegaserod's uniqueness lies in its dual action as both a partial agonist at serotonin 4 receptors and an antagonist at serotonin 2B receptors, providing a distinct therapeutic profile for gastrointestinal motility disorders .